molecular formula C30H40N2O B10861883 Gpx4-IN-2

Gpx4-IN-2

Cat. No.: B10861883
M. Wt: 444.7 g/mol
InChI Key: YBBBVOMLRKBZDK-MLMUNBGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPX4-IN-2 is a chemical compound known for its role as an inhibitor of glutathione peroxidase 4 (GPX4). Glutathione peroxidase 4 is a selenoprotein that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols. GPX4 is also a central regulator of ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GPX4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the construction of the core molecular framework through a series of organic reactions such as condensation, cyclization, and coupling reactions.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as halogenation, alkylation, and acylation.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, and distillation to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques. The process would also need to comply with safety and environmental regulations to ensure safe and sustainable production.

Chemical Reactions Analysis

Types of Reactions: GPX4-IN-2 can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced form.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties.

Scientific Research Applications

GPX4-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

GPX4-IN-2 exerts its effects by inhibiting the activity of glutathione peroxidase 4. This inhibition leads to the accumulation of lipid hydroperoxides, which can trigger ferroptosis. The molecular targets of this compound include the active site of glutathione peroxidase 4, where it binds and prevents the reduction of lipid hydroperoxides. The pathways involved in the mechanism of action include the ferroptosis pathway, which is characterized by iron-dependent lipid peroxidation and cell death .

Comparison with Similar Compounds

GPX4-IN-2 can be compared with other similar compounds that inhibit glutathione peroxidase 4, such as:

Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency towards glutathione peroxidase 4. Its distinct chemical structure allows for selective inhibition, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

Gpx4-IN-2 is a small molecule inhibitor specifically designed to target glutathione peroxidase 4 (GPX4), an essential enzyme in regulating ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Overview of GPX4

GPX4 plays a crucial role in cellular antioxidant defense by reducing lipid hydroperoxides to their corresponding alcohols, thus preventing oxidative damage and maintaining cellular homeostasis. Its activity is vital for protecting cells from ferroptosis, which has been implicated in various diseases, including cancer, neurodegeneration, and inflammatory conditions .

This compound inhibits GPX4 activity, leading to the accumulation of lipid peroxides within cells. This inhibition triggers ferroptosis, particularly in cancer cells that are sensitive to oxidative stress. The compound's mechanism can be summarized as follows:

  • Inhibition of GPX4 : this compound binds to GPX4, reducing its enzymatic activity.
  • Induction of Ferroptosis : The decrease in GPX4 activity leads to increased levels of lipid peroxides, promoting ferroptotic cell death.
  • Cellular Impact : This process has been shown to enhance the efficacy of certain chemotherapeutic agents by sensitizing cancer cells to oxidative stress .

Case Study 1: Cancer Cell Lines

A study involving various cancer cell lines demonstrated that this compound effectively induces ferroptosis. The following data summarizes the findings:

Cell LineIC50 (µM)ROS Levels (after treatment)Ferroptosis Induction
MKN-455.0IncreasedYes
MKN-746.5IncreasedYes
A549 (Lung)7.0IncreasedYes

The results indicate that this compound significantly enhances reactive oxygen species (ROS) levels, confirming its role as an effective inducer of ferroptosis in these cell lines .

Case Study 2: In Vivo Models

In vivo studies using mouse models have shown that administration of this compound leads to reduced tumor growth in xenograft models. Key findings include:

  • Tumor Volume Reduction : Mice treated with this compound exhibited a 40% reduction in tumor volume compared to controls.
  • Survival Rates : Increased survival rates were observed in treated groups, correlating with enhanced ferroptotic activity within tumors.

These findings suggest that targeting GPX4 with this compound could be a promising strategy in cancer therapy .

Implications for Disease Treatment

This compound's ability to induce ferroptosis has significant implications for treating various diseases:

  • Cancer Therapy : By sensitizing tumor cells to oxidative stress, this compound can enhance the effectiveness of existing chemotherapeutic agents.
  • Neurodegenerative Disorders : Given the role of ferroptosis in neurodegeneration, this compound may provide a novel therapeutic avenue for conditions such as Alzheimer's disease and multiple sclerosis .
  • Inflammatory Diseases : The modulation of GPX4 activity could also influence inflammatory responses, providing potential benefits in diseases characterized by excessive inflammation.

Properties

Molecular Formula

C30H40N2O

Molecular Weight

444.7 g/mol

IUPAC Name

N-[4-[(1S,3S)-3-butyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]phenyl]adamantan-1-amine

InChI

InChI=1S/C30H40N2O/c1-3-4-5-26-15-24-16-27(33-2)10-11-28(24)29(31-26)23-6-8-25(9-7-23)32-30-17-20-12-21(18-30)14-22(13-20)19-30/h6-11,16,20-22,26,29,31-32H,3-5,12-15,17-19H2,1-2H3/t20?,21?,22?,26-,29-,30?/m0/s1

InChI Key

YBBBVOMLRKBZDK-MLMUNBGCSA-N

Isomeric SMILES

CCCC[C@H]1CC2=C(C=CC(=C2)OC)[C@@H](N1)C3=CC=C(C=C3)NC45CC6CC(C4)CC(C6)C5

Canonical SMILES

CCCCC1CC2=C(C=CC(=C2)OC)C(N1)C3=CC=C(C=C3)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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